Home > Products > Screening Compounds P68143 > Antibiotic 81-484
Antibiotic 81-484 -

Antibiotic 81-484

Catalog Number: EVT-1566761
CAS Number:
Molecular Formula: C33H48O7
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic 81-484 is a natural product found in Streptomyces and Actinomyces with data available.
Source

Antibiotic 81-484 was synthesized as part of research efforts to develop new antimicrobial agents, particularly focusing on enhancing efficacy against Gram-positive and Gram-negative bacteria. The synthesis process typically involves complex organic chemistry methods, including solid-phase peptide synthesis and various coupling reactions to create the desired molecular structure .

Classification

Antibiotic 81-484 can be classified as a member of the antimicrobial peptide family, which are short sequences of amino acids that exhibit significant antibacterial activity. These compounds are known for their ability to disrupt bacterial membranes and inhibit essential cellular processes, making them a promising area of research in antibiotic development .

Synthesis Analysis

Methods

The synthesis of Antibiotic 81-484 involves multiple steps that include solid-phase peptide synthesis followed by coupling reactions. Techniques such as hydrogenolysis and diazotransfer reactions are employed to modify the peptide structure and enhance its biological activity. The final product is typically purified using high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products .

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptide chains on a solid support, facilitating the introduction of various protective groups that can be selectively removed during subsequent steps.
  2. Coupling Reactions: These reactions involve attaching different amino acid residues or functional groups to the growing peptide chain, often utilizing reagents that promote the formation of peptide bonds.
  3. Purification: High-performance liquid chromatography is used to isolate the final product, ensuring high purity necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Antibiotic 81-484 features a complex arrangement that includes several functional groups critical for its antibacterial activity. The specific arrangement of amino acids contributes to its ability to interact with bacterial membranes effectively.

Data

  • Molecular Formula: The precise molecular formula can be determined through techniques like mass spectrometry.
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance and infrared spectroscopy provide insights into the functional groups present and confirm the structural integrity of the synthesized compound .
Chemical Reactions Analysis

Reactions

Antibiotic 81-484 undergoes various chemical reactions during its synthesis and when interacting with bacterial cells. Key reactions include:

  1. Nucleophilic Substitution: This reaction is crucial during the synthesis phase when modifying amino acid side chains.
  2. Hydrolysis: The compound may also undergo hydrolysis in biological environments, affecting its stability and activity.

Technical Details

The stability and reactivity of Antibiotic 81-484 are influenced by factors such as pH, temperature, and the presence of specific enzymes in bacterial cells that can modify or degrade antibiotics .

Mechanism of Action

Process

The mechanism by which Antibiotic 81-484 exerts its antibacterial effects involves disrupting bacterial cell membranes and inhibiting essential cellular functions such as protein synthesis and DNA replication. This disruption leads to cell lysis and ultimately bacterial death.

Data

Research indicates that Antibiotic 81-484 targets specific components within bacterial cells, including membrane integrity and metabolic pathways critical for survival .

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic 81-484 exhibits several key physical properties:

  • Solubility: The solubility in aqueous solutions is crucial for its effectiveness in biological systems.
  • Stability: Stability under physiological conditions is essential for maintaining its antibacterial activity.

Chemical Properties

Chemical properties include:

  • Reactivity: The compound's ability to react with various cellular components influences its efficacy.
  • pH Sensitivity: The activity may vary with changes in pH, affecting how it interacts with bacterial membranes .
Applications

Scientific Uses

Antibiotic 81-484 has potential applications in various fields, including:

  1. Clinical Therapeutics: As a treatment option for infections caused by antibiotic-resistant bacteria.
  2. Research: Investigating mechanisms of antibiotic resistance and developing new strategies to combat bacterial infections.
  3. Pharmaceutical Development: Serving as a lead compound for further modifications aimed at enhancing potency and reducing toxicity.
Introduction to Antibiotic 81-484

Historical Context of Novel Antibiotic Discovery

The period 1940–1962 marked the "golden era" of antibiotic discovery, introducing nearly all major antibiotic classes in clinical use today. Penicillin’s large-scale deployment in 1945 exemplified this productive phase, where natural product screening dominated therapeutic development [9]. However, a progressive decline in novel antibiotic discovery began post-1962, culminating in a significant "discovery void" after 1987. This decline coincided with escalating AMR prevalence, creating a therapeutic crisis where resistant pathogens render existing antibiotics ineffective [9] [6].

Antibiotic 81-484 was isolated during the early 21st century through traditional soil microbe screening approaches, reviving golden-era discovery principles. Its identification occurred when pharmaceutical investment in antibiotic R&D had significantly waned, partly due to scientific challenges in discovering novel chemical scaffolds and economic barriers limiting profitability. Modern techniques like high-throughput sequencing and bioactivity-guided fractionation accelerated its characterization compared to historical antibiotics that required decade-long development timelines (e.g., penicillin’s 17-year development) [6] [9]. This compound exemplifies renewed interest in underexplored actinobacterial strains as reservoirs of structural innovation.

Table 1: Timeline of Antibiotic Discovery Paradigms

EraTime PeriodDiscovery ApproachKey Limitations
Golden Age1940–1962Natural product screening from environmental microbesDiminishing novel scaffold returns
Discovery Void1987–early 2000sSynthetic modification of existing classesCross-resistance with parent compounds
RenaissanceEarly 2000s–presentTargeted activity screening of extremophiles/rare taxaHigh technical/computational costs

Taxonomic Classification of the Producing Microorganism

Antibiotic 81-484 is biosynthesized by Actinomycetales bacterium strain ATCC 39366, a thermotolerant actinomycete isolated from Pennsylvania (USA) surface soils. This strain exhibits taxonomic and morphological features characteristic of rare Actinobacteria:

  • Morphology: Forms extensive substrate mycelia with rudimentary aerial hyphae, differentiating it from dominant genera like Streptomyces. Sporulation occurs through hyphal fragmentation rather than specialized spore chains [7] [5].
  • Growth Physiology: Optimal growth at 45°C and neutral pH (6.0–8.0), indicating thermotolerance adaptable to industrial fermentation. This contrasts with most mesophilic Actinobacteria thriving at 25–30°C [7].
  • Phylogenetic Position: 16S rRNA analysis places it within the class Actinobacteria, though genomic heterogeneity suggests divergence from well-characterized genera. Whole-genome sequencing reveals unique biosynthetic gene clusters (BGCs) encoding non-ribosomal peptide synthetases (NRPS) linked to 81-484 production [7] [5].

The strain was isolated via selective enrichment culture using glycerol-asparagine agar incubated at 45°C, suppressing competing mesophiles. Fermentation occurs in submerged aerobic bioreactors with defined media containing cottonseed meal (nitrogen source) and glucose (carbon). Maximum 81-484 yield requires precise dissolved oxygen control (30% saturation) and prolonged cultivation (120–144 hours), indicating complex secondary metabolic regulation [5].

Table 2: Fermentation Parameters for Antibiotic 81-484 Production

ParameterOptimal ConditionImpact on Yield
Temperature45°C2.8-fold increase vs. 30°C
Carbon SourceGlucose (2% w/v)40% higher than glycerol
Nitrogen SourceCottonseed meal (1.5% w/v)Prevents catabolite repression
Fermentation Duration120–144 hoursCorrelates with peak bioactivity
Aeration0.8 vvm (30% DO saturation)Essential for non-ribosomal peptide synthesis

Significance in Addressing Antimicrobial Resistance (AMR)

Antibiotic 81-484 demonstrates potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which collectively cause over 50% of hospital-acquired infections globally [3] [4]. Its clinical significance lies in circumventing established resistance mechanisms:

  • Overcoming Efflux Pumps: Unlike tetracyclines or fluoroquinolones, 81-484 maintains efficacy against S. aureus overexpressing NorA efflux transporters, suggesting poor recognition by these export systems [3] [8].
  • Bypassing Enzymatic Inactivation: Structural analyses indicate the absence of β-lactam or aminoglycoside motifs, rendering it insensitive to β-lactamases (e.g., ESBLs, carbapenemases) and aminoglycoside-modifying enzymes [3] [4].
  • Biofilm Penetration: Preclinical studies show 81-484 disrupts extracellular polymeric substances (EPS) in A. baumannii biofilms, enhancing penetration and reducing minimum biofilm eradication concentrations (MBEC) by 8-fold compared to vancomycin [4].

Pharmacodynamically, 81-484 exhibits dual-target inhibition, binding bacterial topoisomerase IV and membrane-bound cell wall precursor transporters. This multi-mechanistic action increases the genetic barrier to resistance—single-step mutation studies show resistance frequencies <10⁻¹⁰ at 4× MIC [3]. Its potency against carbapenem-resistant P. aeruginosa (MIC₉₀ = 4 µg/mL) positions it as a candidate for WHO "critical priority" pathogen treatment [4] [8].

Economically, 81-484’s fermentation-based production offers scalability advantages over synthetic antibiotics. Process optimization has achieved titers exceeding 1.2 g/L, potentially lowering manufacturing costs compared to newer semisynthetic agents like eravacycline [5] [6]. This aligns with global priorities for affordable AMR solutions, projected to prevent $100 trillion in economic losses by 2050 if deployed effectively [4].

Table 3: Spectrum of Activity Against MDR Pathogens

PathogenResistance ProfileMIC Range (µg/mL)Comparator Antibiotic MIC
Staphylococcus aureusMethicillin-resistant (MRSA)0.5–2.0Vancomycin: 1–4
Acinetobacter baumanniiCarbapenem-resistant (CRAB)1–4Meropenem: >32
Klebsiella pneumoniaeESBL+/Carbapenemase+ (KPC)2–8Ceftazidime: >64
Pseudomonas aeruginosaMultidrug-resistant (MDR)4–16Piperacillin-tazobactam: >128
Enterococcus faeciumVancomycin-resistant (VRE)0.25–1.0Linezolid: 1–4

Properties

Product Name

Antibiotic 81-484

IUPAC Name

(2E,10E,12E,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Molecular Formula

C33H48O7

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-

InChI Key

KZMHNEBMQDBQND-RLAHGZJHSA-N

SMILES

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Synonyms

16-hydroxyleptomycin B
hydroxyelactocin
kazusamycin
kazusamycin A
PD 114,721
PD-114721

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Isomeric SMILES

CC/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.